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Abstract
2-Oxocycloheptane-1-carbaldehyde, a derivative of the seven-membered carbocycle,

cycloheptanone, is a bifunctional molecule with potential applications in organic synthesis and

drug discovery. The presence of both a ketone and an aldehyde functional group on adjacent

carbons offers unique reactivity for the construction of complex molecular architectures. This

technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 2-Oxocycloheptane-1-carbaldehyde, a detailed experimental

protocol for its synthesis, and an exploration of its potential applications. Due to the limited

availability of experimental data for this specific compound, this guide leverages predictive

models and data from analogous compounds to provide a thorough profile.

Introduction
Cyclic ketones and their derivatives are pivotal building blocks in organic chemistry, serving as

precursors to a wide array of natural products and pharmacologically active compounds. While

the chemistry of five- and six-membered ring systems, such as 2-oxocyclopentane-1-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b173652?utm_src=pdf-interest
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carbaldehyde and 2-oxocyclohexane-1-carbaldehyde, has been extensively explored, the

seven-membered analogue, 2-Oxocycloheptane-1-carbaldehyde, remains a less-chartered

chemical entity. Its larger, more flexible ring structure may impart unique conformational and

reactivity characteristics, making it a target of interest for synthetic and medicinal chemists.

This document aims to consolidate the available and predicted information on 2-
Oxocycloheptane-1-carbaldehyde to facilitate its use in research and development.

Physicochemical Properties
Experimental data for 2-Oxocycloheptane-1-carbaldehyde is not readily available in the

public domain. Therefore, the following tables summarize key identifiers and predicted

physicochemical properties. These predictions are based on well-established computational

models and provide valuable estimates for experimental design.

Table 1: Compound Identifiers
Identifier Value

IUPAC Name 2-Oxocycloheptane-1-carbaldehyde

Synonyms
2-Formylcycloheptanone, 2-

Hydroxymethylenecycloheptanone

Molecular Formula C₈H₁₂O₂

Molecular Weight 140.18 g/mol

Canonical SMILES O=CC1C(=O)CCCCC1

InChI Key (Predicted)

CAS Number (Not assigned)

Table 2: Predicted Physical and Chemical Properties
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Property Predicted Value Notes

Boiling Point ~220-240 °C (at 760 mmHg)

Estimated based on analogous

compounds and boiling point

prediction algorithms.

Melting Point Not available
Likely a liquid at room

temperature.

Density ~1.05 g/cm³
Predicted using group

contribution methods.

Water Solubility Moderately soluble

The presence of two polar

carbonyl groups suggests

some water solubility.

LogP (Octanol-Water Partition

Coefficient)
~1.2 - 1.8 Indicates moderate lipophilicity.

pKa ~10-11
The enolizable proton is

weakly acidic.

Refractive Index ~1.48
Estimated based on molecular

structure.

Synthesis of 2-Oxocycloheptane-1-carbaldehyde
The most viable and commonly employed method for the synthesis of α-formyl cyclic ketones is

the Claisen condensation of the parent ketone with an alkyl formate in the presence of a strong

base. This methodology is directly applicable to the preparation of 2-Oxocycloheptane-1-
carbaldehyde from cycloheptanone.

Reaction Scheme
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Reactants

Reagents

Products

Cycloheptanone

+

Ethyl Formate

Sodium Ethoxide (NaOEt)

Ethanol (EtOH)
2-Oxocycloheptane-1-carbaldehyde

(as sodium enolate salt)

Ethanol

Click to download full resolution via product page

Caption: Claisen condensation for the synthesis of 2-Oxocycloheptane-1-carbaldehyde.

Experimental Protocol
This protocol is adapted from standard procedures for the formylation of cyclic ketones.

Materials:

Cycloheptanone

Ethyl formate (or methyl formate)

Sodium ethoxide (or sodium methoxide)

Anhydrous ethanol (or methanol)

Anhydrous diethyl ether
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Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Brine (for workup)

Anhydrous magnesium sulfate (for drying)

Procedure:

Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser with a drying tube is charged with a solution of

sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.

Reaction: A solution of cycloheptanone and ethyl formate in anhydrous ethanol is added

dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining

the temperature below 10 °C.

Stirring: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 12-24 hours. The formation of a precipitate (the

sodium enolate of the product) may be observed.

Workup: The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to

precipitate the sodium enolate salt completely. The salt is collected by filtration, washed with

cold diethyl ether, and then dissolved in cold water.

Acidification: The aqueous solution is acidified with cold, dilute hydrochloric acid to a pH of

approximately 3-4. The product, 2-Oxocycloheptane-1-carbaldehyde, will separate as an

oil.

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined

organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude 2-
Oxocycloheptane-1-carbaldehyde.
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Purification: The crude product can be purified by vacuum distillation.

Reaction Workflow
1. Prepare NaOEt in EtOH

in a 3-neck flask

2. Cool the flask
in an ice bath

3. Add Cycloheptanone and
Ethyl Formate dropwise

4. Stir at room temperature
for 12-24 hours

5. Precipitate sodium enolate
with cold diethyl ether

6. Filter and dissolve the salt
in cold water

7. Acidify with dilute HCl

8. Extract with diethyl ether

9. Wash with NaHCO3 and brine

10. Dry over MgSO4

11. Concentrate under
reduced pressure

12. Purify by
vacuum distillation
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Oxocycloheptane-1-carbaldehyde.

Chemical Reactivity and Potential Applications
2-Oxocycloheptane-1-carbaldehyde is a versatile intermediate due to its two distinct carbonyl

functionalities. The aldehyde group is generally more reactive towards nucleophiles than the

ketone. This differential reactivity can be exploited for selective transformations.

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of

various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, upon reaction

with appropriate binucleophiles like hydrazine, hydroxylamine, and urea or guanidine

derivatives, respectively. These heterocyclic scaffolds are prevalent in many drug molecules.

Asymmetric Catalysis: The prochiral nature of the molecule makes it an interesting substrate

for asymmetric catalysis to introduce chirality, which is crucial in drug development.

Precursor for Novel Scaffolds: The flexible seven-membered ring can be a starting point for

the synthesis of unique and complex molecular architectures, including bicyclic and

spirocyclic compounds, which are of interest in medicinal chemistry for exploring new

chemical space.

Due to the nascent stage of research on this specific molecule, no established signaling

pathways or detailed drug development applications have been reported in the literature.

However, its structural similarity to precursors of known bioactive molecules suggests its

potential as a valuable building block in the synthesis of novel therapeutic agents.

Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are the expected key features in

various spectroscopic analyses:

¹H NMR:

An aldehydic proton signal (CHO) in the region of δ 9.5-10.0 ppm.

A signal for the α-proton (CH-CHO) which may be coupled to the aldehydic proton.
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A complex multiplet pattern for the methylene protons of the cycloheptane ring.

¹³C NMR:

A signal for the aldehydic carbonyl carbon in the region of δ 190-200 ppm.

A signal for the ketonic carbonyl carbon in the region of δ 200-210 ppm.

Multiple signals in the aliphatic region for the cycloheptane ring carbons.

IR Spectroscopy:

A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹.

A strong C=O stretching band for the ketone around 1700-1720 cm⁻¹.

C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.

Aliphatic C-H stretching bands below 3000 cm⁻¹.

Conclusion
2-Oxocycloheptane-1-carbaldehyde represents an intriguing yet underexplored molecule

with significant potential in synthetic and medicinal chemistry. This guide provides a

foundational understanding of its predicted properties and a reliable method for its synthesis. It

is hoped that this information will encourage further investigation into the chemistry and

biological applications of this versatile compound, paving the way for the discovery of novel

molecules with valuable therapeutic properties. Researchers and drug development

professionals are encouraged to utilize the provided synthetic protocol as a starting point for

their investigations into this promising chemical entity.

To cite this document: BenchChem. [physical and chemical properties of 2-
Oxocycloheptane-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173652#physical-and-chemical-properties-of-2-
oxocycloheptane-1-carbaldehyde]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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